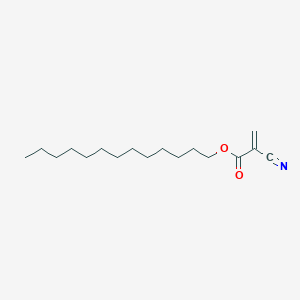

Tridecyl 2-cyanoprop-2-enoate

Description

Tridecyl 2-cyanoprop-2-enoate is an α,β-unsaturated ester characterized by a cyano group (-CN) at the α-position of the prop-2-enoate backbone and a long tridecyl (C13) ester chain. The cyano group is electron-withdrawing, enhancing the electrophilic reactivity of the α,β-unsaturated system, which is critical for applications in polymerization and nucleophilic addition reactions . This compound is structurally distinct from shorter-chain cyanoacrylates (e.g., ethyl cyanoacrylate) due to its extended alkyl group, which may reduce volatility and alter physicochemical behavior in industrial or pharmaceutical contexts .

Properties

CAS No. |

586949-82-8 |

|---|---|

Molecular Formula |

C17H29NO2 |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

tridecyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C17H29NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(2)15-18/h2-14H2,1H3 |

InChI Key |

GPIAVCOQQKQOBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C(=C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tridecyl 2-cyanoprop-2-enoate typically involves the esterification of 2-cyanoacrylic acid with tridecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are mixed and heated to the required temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Tridecyl 2-cyanoprop-2-enoate undergoes several types of chemical reactions, including:

Polymerization: In the presence of moisture, this compound rapidly polymerizes to form a solid adhesive.

Hydrolysis: When exposed to water, this compound hydrolyzes to form 2-cyanoacrylic acid and tridecyl alcohol.

Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions:

Polymerization: Initiated by moisture or weak bases.

Hydrolysis: Occurs in the presence of water or aqueous solutions.

Addition Reactions: Typically carried out in the presence of a catalyst such as a Lewis acid.

Major Products Formed:

Polymerization: Forms a solid polymer.

Hydrolysis: Produces 2-cyanoacrylic acid and tridecyl alcohol.

Addition Reactions: Yields various substituted cyanoacrylate derivatives.

Scientific Research Applications

Tridecyl 2-cyanoprop-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Employed in the development of bioadhesives for medical applications, such as wound closure and tissue bonding.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and strong adhesive properties.

Industry: Utilized in the manufacturing of adhesives for various materials, including metals, plastics, and ceramics.

Mechanism of Action

The primary mechanism of action of tridecyl 2-cyanoprop-2-enoate is its rapid polymerization in the presence of moisture. This polymerization process involves the formation of strong covalent bonds between the monomer units, resulting in a solid adhesive. The molecular targets and pathways involved in this process include the activation of the cyano group and the subsequent nucleophilic attack by water molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between Tridecyl 2-cyanoprop-2-enoate and related compounds:

Key Comparative Insights

Functional Group Influence: The cyano group in this compound enhances electrophilicity, enabling rapid polymerization (similar to ethyl cyanoacrylate adhesives) . In contrast, trifluoromethyl (-CF₃) or trifluoroacetamido (-NHCOCF₃) groups in analogs like Ethyl 2-(trifluoromethyl)prop-2-enoate or Methyl 2-(trifluoroacetamido)prop-2-enoate confer metabolic stability and bioactivity (e.g., anti-inflammatory effects) but lack strong adhesive properties .

Ester Chain Length: The tridecyl chain increases lipophilicity (logP ~7–9 estimated) compared to ethyl or methyl esters, making this compound suitable for non-polar formulations (e.g., coatings, slow-release drug carriers) . Shorter esters like ethyl or methyl variants exhibit higher volatility and are more commonly used in adhesives or reactive intermediates .

Biological and Industrial Applications: Cyano-containing compounds (e.g., Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate) show dual utility in pharmaceuticals (enzyme inhibition) and agrochemicals (pesticide intermediates) due to their electronic versatility . This compound’s extended alkyl chain may reduce acute toxicity by limiting systemic absorption, a hypothesis supported by studies on similar long-chain esters .

Synthetic Flexibility: Compared to Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate, which is tailored for peptide coupling, this compound’s structure allows for modifications at the ester chain (e.g., branching) to tune solubility and degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.